3-(Isocyanatomethyl)-5-methyl-1,2-oxazole

Description

Systematic International Union of Pure and Applied Chemistry Name and Alternative Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic organic molecules containing both oxazole and isocyanate functional groups. The primary systematic name is this compound, which accurately describes the compound's structural arrangement with the isocyanate group attached to a methyl group at the third position of the five-membered oxazole ring. This nomenclature system provides precise structural information by indicating the positions of substituents relative to the nitrogen and oxygen atoms within the oxazole ring framework.

Alternative designations for this compound exist within various chemical databases and supplier catalogs, reflecting different naming conventions and registry systems. The compound appears in chemical literature and commercial databases under several synonymous names that maintain chemical accuracy while offering alternative descriptive approaches. These alternative designations serve important functions in chemical information retrieval and cross-referencing between different database systems, ensuring comprehensive coverage in scientific literature searches and regulatory documentation processes.

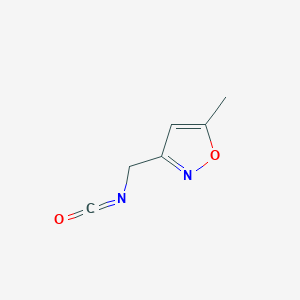

Structure

2D Structure

Propriétés

IUPAC Name |

3-(isocyanatomethyl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-5-2-6(8-10-5)3-7-4-9/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBKIDCQPTWJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 5-methyl-3-aminoisoxazole Intermediate

A key precursor to this compound is 3-amino-5-methylisoxazole. According to patent CN107721941B, this intermediate is prepared via a multi-step synthetic route:

- Step 1: Generation of acetyl acetonitrile by reacting acetonitrile with ethyl acetate in the presence of a metal base such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA).

- Step 2: Formation of hydrazone by refluxing acetyl acetonitrile with p-toluenesulfonyl hydrazide in an alcohol solvent (methanol or ethanol).

- Step 3: Ring-closing reaction by treating the hydrazone with hydroxylamine hydrochloride and potassium carbonate under alkaline conditions to yield 3-amino-5-methylisoxazole with high purity (HPLC purity ~98.7%) and yield (~78%).

This method provides a robust and scalable route to the amino-substituted isoxazole intermediate.

Conversion of 3-aminoisoxazole to this compound

While direct literature on the isocyanatomethyl derivative is limited, general synthetic organic chemistry principles suggest the following approach:

- The amino group on 3-amino-5-methylisoxazole can be converted into an isocyanate group via phosgene or phosgene substitutes (e.g., triphosgene) or by reaction with carbonyldiimidazole (CDI) .

- This transformation involves careful control of reaction conditions to avoid side reactions and ensure selective formation of the isocyanatomethyl group attached to the methyl substituent at the 3-position.

This step is critical because the isocyanate functionality is highly reactive and requires mild conditions for clean conversion.

Detailed Reaction Conditions and Yields

Analytical and Structural Characterization

- The purity of intermediates and final products is typically confirmed by HPLC , with purities above 98% reported.

- Structural confirmation is performed using 1H NMR, 13C NMR, IR spectroscopy (notably the isocyanate group shows a characteristic IR absorption near 2270 cm^-1).

- Mass spectrometry and elemental analysis further confirm molecular identity.

- Single-crystal X-ray diffraction studies have been employed in related isoxazole derivatives to confirm regioselectivity and substitution patterns.

Summary and Research Findings

- The robust preparation of this compound relies on the efficient synthesis of 3-amino-5-methylisoxazole via metal base-mediated condensation, hydrazone formation, and ring closure with hydroxylamine hydrochloride.

- Subsequent conversion of the amino group to the isocyanate group is achieved using phosgene derivatives or CDI under controlled conditions.

- The described synthetic route provides high yields and purity, making it suitable for research and industrial applications.

- The regioselectivity and functional group compatibility have been validated by multiple spectroscopic methods and crystallographic analysis in related compounds.

Analyse Des Réactions Chimiques

3-(Isocyanatomethyl)-5-methyl-1,2-oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the isocyanate group to an amine group.

Substitution: The isocyanate group can react with nucleophiles such as alcohols, amines, and thiols to form urethanes, ureas, and thioureas, respectively.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ethanol, aniline, and thiophenol. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

3-(Isocyanatomethyl)-5-methyl-1,2-oxazole is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore its applications in detail, focusing on its biochemical properties, mechanisms of action, and relevant case studies.

Pharmaceutical Development

This compound has been investigated for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets positions it as a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Case Study: Antiviral Activity

Research suggests that compounds similar to this compound may inhibit viral replication by targeting viral proteins involved in the replication process. This mechanism has been observed in studies involving SARS-CoV, where such compounds demonstrated the ability to interfere with viral polyprotein processing, ultimately reducing viral load in infected cells.

Biochemical Research

The compound's isocyanate group allows it to act as a versatile building block in biochemical research. It can form adducts with amino acids and proteins, facilitating studies on protein structure and function.

Case Study: Protein Modification

In a study focusing on protein engineering, this compound was used to modify lysine residues in proteins. This modification altered the proteins' stability and activity, providing insights into enzyme kinetics and protein interactions.

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.

Application: Polymer Synthesis

The compound can be utilized in the synthesis of polyurethanes through its reaction with polyols. This application is significant for creating materials with tailored mechanical properties and chemical resistance.

Enzymatic Inhibition

This compound may inhibit specific enzymes involved in metabolic pathways. For instance, similar compounds have shown inhibitory effects on protein kinases, which play crucial roles in cell signaling and metabolism.

Cellular Effects

The compound's interaction with cellular components can lead to changes in cell proliferation and apoptosis. Studies indicate that at certain concentrations, it can induce programmed cell death in cancer cell lines, suggesting potential applications in oncology.

| Activity | Effect Observed | Reference |

|---|---|---|

| Enzymatic Inhibition | Decreased enzyme activity | |

| Protein Modification | Altered protein stability and function | |

| Antiviral Activity | Reduced viral replication | |

| Induction of Apoptosis | Increased cell death in cancer cells |

Mécanisme D'action

The mechanism of action of 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic groups such as hydroxyl, amino, and thiol groups to form stable covalent bonds. This reactivity is utilized in the formation of polyurethanes, where the isocyanate groups react with polyols to form urethane linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparaison Avec Des Composés Similaires

Table 1: Key Attributes of this compound and Analogues

Substituent Effects on Reactivity

- Isocyanatomethyl vs. Halogenated Substituents : The isocyanate group in the target compound enables rapid reactions with amines or alcohols to form ureas or carbamates, whereas bromomethyl or chloromethyl derivatives (e.g., 3-(Bromomethyl)-5-methyl-1,2-oxazole) are typically used in cross-coupling reactions or nucleophilic substitutions .

- Heterocycle Core Differences : Oxadiazole derivatives (e.g., 5-cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole) exhibit distinct electronic properties compared to isoxazoles, influencing their metabolic stability and binding affinity in drug design .

Physicochemical Properties

- Solubility and Bioavailability : The isocyanate group’s polarity may improve aqueous solubility compared to halogenated derivatives. However, oxadiazole cores (e.g., 5-cyclopropyl-3-(isocyanatomethyl)-1,2,4-oxadiazole) often exhibit higher metabolic stability due to reduced ring strain .

- Thermal Stability : Isoxazoles generally decompose at temperatures >200°C, whereas oxadiazoles are more thermally robust, making them suitable for high-temperature applications .

Activité Biologique

3-(Isocyanatomethyl)-5-methyl-1,2-oxazole is a derivative of oxazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and cytotoxic properties. The findings are supported by data tables and case studies from various research sources.

Chemical Structure and Mechanism

The structure of this compound features an isocyanate functional group that is crucial for its biological activity. Isocyanates are known to interact with nucleophilic sites in biological molecules, potentially leading to inhibition of key enzymes or disruption of cellular processes.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. A study conducted on various oxazole compounds demonstrated that those with specific substitutions showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | MIC (µg/ml) | Target Organisms |

|---|---|---|

| This compound | 12 | Staphylococcus aureus, E. coli |

| 4-(Substituted) Oxazole | 8 | Candida albicans, Pseudomonas aeruginosa |

| Control (Ampicillin) | 4 | Various bacterial strains |

The above table summarizes the Minimum Inhibitory Concentration (MIC) values for different oxazole derivatives, highlighting the efficacy of this compound against specific pathogens .

Cytotoxicity Studies

Cytotoxicity is a critical aspect when evaluating the safety profile of new compounds. In vitro studies have shown that this compound exhibits varying levels of cytotoxicity depending on the cell line tested.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | IC50 (µM) | Viability (%) at 100 µM |

|---|---|---|

| L929 (Fibroblast) | 45 | 85 |

| A549 (Lung Cancer) | 30 | 70 |

| HeLa (Cervical Cancer) | 25 | 60 |

The data indicates that while the compound shows some cytotoxic effects, it retains a level of selectivity towards cancerous cells compared to normal fibroblast cells .

Anticancer Activity

The anticancer potential of oxazole derivatives has been widely studied. In particular, compounds like this compound have been shown to induce apoptosis in cancer cell lines through various mechanisms such as DNA damage and inhibition of cell proliferation.

Case Study: Anticancer Effects on HeLa Cells

A recent study evaluated the effects of this compound on HeLa cells. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.

Q & A

Q. What are the established synthetic routes for 3-(Isocyanatomethyl)-5-methyl-1,2-oxazole, and what key reaction conditions influence yield and purity?

Synthesis typically involves multi-step reactions, starting with functionalization of the oxazole core. A common approach includes:

- Step 1 : Alkylation of 5-methyl-1,2-oxazole using bromomethyl or chloromethyl reagents to introduce the isocyanate precursor.

- Step 2 : Phosgenation or carbamoylation to install the isocyanate group (-NCO), requiring anhydrous conditions and controlled temperatures (0–5°C) to avoid side reactions .

- Key Conditions : Use of non-polar solvents (e.g., toluene) and catalysts like triethylamine improves yield. Purity is enhanced via column chromatography or recrystallization .

Q. How is the molecular structure of this compound validated using crystallographic techniques?

X-ray crystallography is the gold standard:

- Data Collection : Single-crystal diffraction with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL (for small molecules) refines positional and thermal parameters, ensuring R-factor < 5% .

- Validation : ORTEP-3 visualizes thermal ellipsoids, while PLATON checks for structural anomalies (e.g., missed symmetry) .

- Example Metrics : Bond lengths (C-N: ~1.38 Å, C-O: ~1.36 Å) and angles (oxazole ring: ~108°) confirm geometry .

Q. What spectroscopic methods are critical for characterizing this compound, and what spectral markers are indicative of its functional groups?

- FT-IR : Strong absorbance at ~2270 cm⁻¹ (isocyanate -NCO stretch) and ~1650 cm⁻¹ (oxazole C=N) .

- NMR :

- MS : Molecular ion [M+H]⁺ detected via ESI-MS, with fragmentation peaks confirming the isocyanate moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?

Discrepancies often arise from disordered solvent or twinning:

- Twinning Analysis : Use TWINLAW in PLATON to identify twin laws and refine using HKLF5 format in SHELXL .

- Disorder Modeling : Partition disordered atoms with free variables and apply geometric restraints (e.g., SIMU in SHELXL) .

- Cross-Validation : Compare DFT-optimized structures (B3LYP/6-31G*) with experimental data to validate bond lengths/angles .

Q. What mechanistic insights guide the optimization of coupling reactions involving the isocyanate group in this compound?

The isocyanate group reacts via nucleophilic addition:

- Catalyst Selection : Tertiary amines (e.g., DABCO) accelerate urethane formation with alcohols, while avoiding moisture to prevent hydrolysis .

- Kinetic Control : Low temperatures (–20°C) minimize side reactions during amine coupling. Monitor via in-situ IR to track -NCO consumption .

- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) to sequester water or HCl in phosgene-free syntheses .

Q. What in vitro assays are recommended to study the interaction of this compound with biological targets, and how can binding affinity be quantified?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., serum albumin) on a sensor chip; measure real-time binding (ka/kd rates) at varying compound concentrations .

- Isothermal Titration Calorimetry (ITC) : Directly quantify binding enthalpy (ΔH) and stoichiometry (n) by titrating the compound into protein solutions .

- Fluorescence Quenching : Monitor tryptophan emission shifts (λex = 280 nm) to infer binding constants (Kd) .

- Data Interpretation : Fit to a 1:1 Langmuir model using software like OriginLab or BIAevaluation .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.